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Compound of Interest

Compound Name: 4-Amino-4-methyl-cyclohexanol

Cat. No.: B7966512

Introduction & Pharmacophore Significance

4-Amino-4-methyl-cyclohexanol (CAS: 57320-60-2 for mixture; trans-isomer: 1408074-74-7;
cis-isomer: 923672-50-8) is a specialized disubstituted cyclohexane scaffold. Unlike simple 1,4-
disubstituted cyclohexanes, this molecule features a geminal substitution at the C4 position
(amino and methyl groups) and a hydroxyl group at C1.

This structural motif is a critical building block in medicinal chemistry, particularly in the
synthesis of ALK-2 inhibitors and dopamine receptor modulators (e.g., analogs of Cariprazine).
The gem-methyl/amino substitution restricts conformational flexibility, often locking the
cyclohexane ring into a specific chair conformation that enhances ligand-target binding affinity.

Structural & Stereochemical Analysis

Defining the stereochemistry is the first step in accurate spectroscopic assignment. Because
C4 is a quaternary center with two non-hydrogen substituents, the terms cis and trans are
defined by the relationship between the hydroxyl group at C1 and the amino group at C4
(based on IUPAC priority: N > C).

Conformational Thermodynamics

The cyclohexane ring exists primarily in a chair conformation. Stability is dictated by A-values
(conformational free energy):
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e Methyl (-CHs): 1.70 kcal/mol
e Amino (-NH2): 1.20 kcal/mol
e Hydroxyl (-OH): 0.87 kcal/mol

The Dominant Rule: The bulkiest group prefers the equatorial position. At the gem-disubstituted
C4 position, the Methyl group (1.70) is larger than the Amino group (1.20). Therefore, the
conformation placing the Methyl group equatorial is thermodynamically favored.

. . Preferred -
Isomer Configuration . Stability
Conformation

Me (eq), NHz (ax) / Most Stable
Trans OH and NH:z are trans ) )
OH (eq) (Diequatorial Me/OH)
) ) Me (eq), NHz (ax) / Less Stable (Axial
Cis OH and NH:z are cis
OH (ax) OH)

Note: In the trans isomer, the Methyl (eq) and OH (eq) are 1,4-trans to each other, forcing the
NH:z to be axial. This creates a unique spectroscopic signature.

Visualizing the Stereochemistry

The following diagram illustrates the synthesis and stereochemical outcome.

MeMgBr Intermediate A: Ritter Reaction Intermediate B: Deprotection Intermediate C: 1. NaBH4 (Reduction) Target:
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Caption: Synthetic pathway utilizing the Ritter reaction to install the gem-amino/methyl motif.

Spectroscopic Characterization

The following data distinguishes the trans-isomer (major product of thermodynamic control)
from the cis-isomer.
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Mass Spectrometry (MS)

e Molecular Formula: C7H1sNO

e Exact Mass: 129.12 Da

 lonization Mode: ESI (+) or El (70 eV)

lon (m/z) Assignment Mechanistic Insight

130.1 [M+H]*+ Protonated molecular ion.
Characteristic loss of ammonia

113.1 [M+H - NHs]* S
(common in aliphatic amines).

112.1 [M+H - H20]* Dehydration of the alcohol.
Simultaneous loss of functional

95.1 [M - NHs - H20]* groups; formation of methyl-
cyclohexadiene cation.
Retro-Diels-Alder

58.0 Fragment fragmentation or amine-

containing fragment (CsHsN*).

Infrared Spectroscopy (IR)

Key functional group diagnostics (neat/ATR):

e 3350-3250 cm~! (Broad): O-H stretching (H-bonded) overlapping with N-H stretching.

o Differentiation: Primary amines often show two weak spikes (symmetric/asymmetric) on

the broad OH shoulder.

e 2960-2850 cm~1: C-H stretching (sp3).

o Gem-dimethyl: A split peak or shoulder around 1380 cm~1 is often diagnostic of the gem-

methyl deformation, though obscured here by ring modes.

e 1580-1650 cm~1: N-H bending (scissoring) of the primary amine.
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e 1050-1100 cm~1: C-O stretch (secondary alcohol).

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-ds or CDCIs (Data standardized to CDCls for clarity). Frequency: 400 MHz.

Trans-4-Amino-4-methyl-cyclohexanol (Major Isomer)

Configuration: OH (equatorial), Me (equatorial), NHz (axial).
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3H

C4-Methyl
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methyl on a
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carbon bearing

nitrogen.

1.80-1.65 Multiplet

4H

H2/H6
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Deshielded by
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OH/NHa.

1.50-1.35 Multiplet

4H

H3/H5 (Axial/Eq)

Ring methylene

envelope.

1.20 Broad s

3H

-OH, -NH2

Exchangeable
protons (shift
varies with
concentration/sol

vent).

Cis-4-Amino-4-methyl-cyclohexanol (Minor Isomer)

Configuration: OH (axial), Me (equatorial), NHz (axial).
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i due to 1,3-diaxial
1.22 Singlet 3H C4-Methyl ) ) ]
interaction with

the axial OH.

Experimental Protocol: Synthesis & Isolation

To ensure high-quality spectroscopic data, the compound must be synthesized with
stereocontrol. The Ritter Reaction route is preferred for generating the gem-methyl/amino
center.

Reagents & Equipment[1]

e Precursor: 1,4-Dioxaspiro[4.5]decan-8-one (Protected 1,4-cyclohexanedione).

e Reagents: Methylmagnesium bromide (MeMgBr), Acetonitrile (MeCN), Sulfuric Acid (H2S0Oa4),
Sodium Borohydride (NaBHa).

 Purification: Column chromatography (DCM/MeOH/NH4OH).

Step-by-Step Methodology
o Grignard Addition: React 1,4-dioxaspiro[4.5]decan-8-one with MeMgBr (1.2 eq) in THF at
0°C to yield the tertiary alcohol (8-methyl-1,4-dioxaspiro[4.5]decan-8-ol).

» Ritter Reaction: Treat the tertiary alcohol with MeCN and conc. H2SOa4 at 0°C -> RT. This
installs the acetamido group at C4.
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o Note: Acidic conditions also hydrolyze the ketal, yielding 4-acetamido-4-
methylcyclohexanone.

o Stereoselective Reduction: Dissolve the ketone in MeOH at 0°C. Add NaBHa4 (0.5 eq)
portion-wise.

o Mechanism:[1][2][3][4][5][6] Hydride attacks the ketone from the axial face (less hindered),
yielding the equatorial alcohol (Trans isomer) as the major product.

o Hydrolysis: Reflux the acetamide in 6N HCI for 12 hours to cleave the acetyl group.
o Workup: Basify with NaOH to pH >12, extract with DCM/Isopropanol (3:1), and concentrate.

o Salt Formation (Optional): Treat with HCI in ether to isolate the stable 4-amino-4-
methylcyclohexanol hydrochloride salt for storage.

Start: 4-Acetamido-4-methylcyclohexanone

'

Reduction (NaBH4, MeOH, 0°C)
Axial Attack Favored

Mixture of Isomers

>85% Yield

<15% Yield

Major: Trans-Isomer Minor: Cis-lsomer
(Equatorial OH) (Axial OH)

Click to download full resolution via product page

Caption: Stereochemical outcome of the ketone reduction step.
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¢ PubChem Compound Summary.4-Amino-4-methyl-cyclohexanol. National Center for
Biotechnology Information. [Link]

¢ Organic Chemistry Portal.Ritter Reaction: Mechanism and Application. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7966512#spectroscopic-data-of-4-amino-4-methyl-
cyclohexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b7966512?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7966512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

